molecular formula C18H17N7O B10998429 [4-(1H-benzimidazol-2-yl)piperidin-1-yl](tetrazolo[1,5-a]pyridin-6-yl)methanone

[4-(1H-benzimidazol-2-yl)piperidin-1-yl](tetrazolo[1,5-a]pyridin-6-yl)methanone

Cat. No.: B10998429
M. Wt: 347.4 g/mol
InChI Key: IBHBUURQJRFOMN-UHFFFAOYSA-N
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Description

4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINOMETHANONE is a complex organic compound that features a benzimidazole moiety linked to a piperidine ring, which is further connected to a tetraazolo-pyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINOMETHANONE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Piperidine Ring Introduction: The benzimidazole intermediate can be reacted with a piperidine derivative, often through nucleophilic substitution or addition reactions.

    Tetraazolo-pyridine Synthesis: The final step involves the formation of the tetraazolo-pyridine ring, which can be synthesized through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or piperidine rings.

    Reduction: Reduction reactions could target the nitrogen-containing rings, potentially altering the electronic properties of the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups such as halides or alkyl chains.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules, serving as an intermediate in the synthesis of pharmaceuticals or advanced materials.

Biology

In biological research, it might be explored for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.

Medicine

Medicinal applications could include its use as a lead compound in drug discovery, targeting specific enzymes or receptors involved in disease pathways.

Industry

In industry, the compound could be used in the development of new materials with unique electronic or optical properties, such as organic semiconductors or fluorescent dyes.

Mechanism of Action

The mechanism of action for 4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINOMETHANONE would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or inducing conformational changes in target proteins.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole or mebendazole, which are used as antiparasitic agents.

    Piperidine Derivatives: Compounds such as piperidine itself or piperidine-based drugs like risperidone.

    Tetraazolo-pyridine Derivatives: Less common, but could include compounds with similar ring structures used in various chemical applications.

Uniqueness

The uniqueness of 4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINOMETHANONE lies in its combination of three distinct ring systems, which could confer unique chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C18H17N7O

Molecular Weight

347.4 g/mol

IUPAC Name

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(tetrazolo[1,5-a]pyridin-6-yl)methanone

InChI

InChI=1S/C18H17N7O/c26-18(13-5-6-16-21-22-23-25(16)11-13)24-9-7-12(8-10-24)17-19-14-3-1-2-4-15(14)20-17/h1-6,11-12H,7-10H2,(H,19,20)

InChI Key

IBHBUURQJRFOMN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4=CN5C(=NN=N5)C=C4

Origin of Product

United States

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